4-Tert-butyl-3-nitrobenzoic acid

Description

BenchChem offers high-quality 4-Tert-butyl-3-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Tert-butyl-3-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

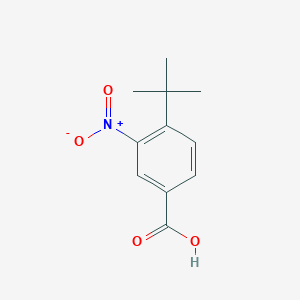

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12(15)16/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHHYQWNYKOHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353377 | |

| Record name | 4-tert-butyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59719-78-7 | |

| Record name | 4-tert-butyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Tert-butyl-3-nitrobenzoic acid CAS number

An In-depth Technical Guide to 4-Tert-butyl-3-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive overview of 4-tert-butyl-3-nitrobenzoic acid (CAS No. 59719-78-7), a key intermediate in organic synthesis with significant potential in pharmaceutical and materials science research. This document details the compound's physicochemical properties, provides a validated synthesis protocol, and discusses its spectral characteristics. Furthermore, it explores the strategic applications of this molecule, particularly as a building block in the development of novel pharmacologically active compounds. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and professionals in drug discovery and development who require a thorough understanding of this versatile chemical intermediate.

Compound Identification and Physicochemical Properties

4-tert-butyl-3-nitrobenzoic acid is a substituted aromatic carboxylic acid. The presence of the bulky tert-butyl group, the electron-withdrawing nitro group, and the reactive carboxylic acid moiety on the benzene ring makes it a unique and valuable synthon.

| Property | Value | Reference(s) |

| CAS Number | 59719-78-7 | |

| IUPAC Name | 4-tert-butyl-3-nitrobenzoic acid | [1] |

| Molecular Formula | C₁₁H₁₃NO₄ | [1] |

| Molecular Weight | 223.23 g/mol | |

| Appearance | White to off-white solid | [2] |

| Canonical SMILES | CC(C)(C)C1=C(C=C(C=C1)C(=O)O)[O-] | [1] |

| InChI Key | QIHHYQWNYKOHEV-UHFFFAOYSA-N | [1] |

| Storage Temperature | Store at room temperature | [2] |

digraph "chemical_structure" { graph [fontname="Arial", fontsize=12, layout=neato, overlap=false, splines=true]; node [fontname="Arial", fontsize=12, shape=plaintext]; edge [fontname="Arial", fontsize=12];// Nodes for the benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Nodes for the substituents COOH_C [label="C"]; COOH_O1 [label="O", fontcolor="#EA4335"]; COOH_OH [label="OH", fontcolor="#EA4335"];

tBu_C [label="C"]; tBu_CH3_1 [label="CH₃"]; tBu_CH3_2 [label="CH₃"]; tBu_CH3_3 [label="CH₃"];

NO2_N [label="N", fontcolor="#4285F4"]; NO2_O1 [label="O", fontcolor="#EA4335"]; NO2_O2 [label="O", fontcolor="#EA4335"];

// Positioning the nodes C1 [pos="0,0!"]; C2 [pos="1,0!"]; C3 [pos="1.5,0.866!"]; C4 [pos="1,1.732!"]; C5 [pos="0,1.732!"]; C6 [pos="-0.5,0.866!"];

COOH_C [pos="-1, -0.866!"]; COOH_O1 [pos="-1.5, -1.732!"]; COOH_OH [pos="-0.5, -1.732!"];

tBu_C [pos="2.5,1.732!"]; tBu_CH3_1 [pos="3,2.598!"]; tBu_CH3_2 [pos="3,0.866!"]; tBu_CH3_3 [pos="3.5,1.732!"];

NO2_N [pos="-1.5,0.866!"]; NO2_O1 [pos="-2,0!"]; NO2_O2 [pos="-2,1.732!"];

// Edges for the benzene ring with alternating double bonds C1 -- C2; C2 -- C3 [style=double]; C3 -- C4; C4 -- C5 [style=double]; C5 -- C6; C6 -- C1 [style=double];

// Edges for the substituents C1 -- COOH_C; COOH_C -- COOH_O1 [style=double]; COOH_C -- COOH_OH;

C4 -- tBu_C; tBu_C -- tBu_CH3_1; tBu_C -- tBu_CH3_2; tBu_C -- tBu_CH3_3;

C6 -- NO2_N; NO2_N -- NO2_O1 [style=double]; NO2_N -- NO2_O2; }

Caption: Chemical structure of 4-Tert-butyl-3-nitrobenzoic acid.

Synthesis Protocol

The most direct and industrially scalable synthesis of 4-tert-butyl-3-nitrobenzoic acid involves the nitration of 4-tert-butylbenzoic acid. The tert-butyl group is a moderately activating ortho-, para-director, while the carboxylic acid group is a meta-director. Due to steric hindrance from the bulky tert-butyl group at the ortho position, nitration is favored at the position meta to the carboxyl group and ortho to the tert-butyl group.

Experimental Protocol: Nitration of 4-tert-Butylbenzoic Acid

This protocol is based on established methods for the nitration of substituted benzoic acids.

Materials:

-

4-tert-Butylbenzoic acid (1.0 eq)

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (90%)

-

Ice

-

Distilled water

-

Sodium bicarbonate (saturated solution)

-

Hydrochloric acid (concentrated)

-

Ethanol

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5 mL per gram of starting material). Cool the flask in an ice-salt bath to 0-5 °C.

-

Addition of Substrate: Slowly add 4-tert-butylbenzoic acid to the cold sulfuric acid with continuous stirring until it is completely dissolved. Maintain the temperature below 10 °C.

-

Nitration: Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2 mL per gram of nitric acid) in a separate flask, pre-cooled in an ice bath. Add this nitrating mixture dropwise to the solution of 4-tert-butylbenzoic acid over 30-60 minutes, ensuring the reaction temperature does not exceed 15 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate of the crude product will form.

-

Isolation: Isolate the crude product by vacuum filtration and wash the filter cake with copious amounts of cold water until the washings are neutral to litmus paper.

-

Purification:

-

Suspend the crude product in water and add saturated sodium bicarbonate solution until the solid dissolves and the solution is basic. This converts the benzoic acid to its water-soluble sodium salt.

-

Filter the solution to remove any non-acidic impurities.

-

Re-precipitate the product by slowly adding concentrated hydrochloric acid to the filtrate with stirring until the solution is acidic.

-

Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum.

-

-

Recrystallization: For obtaining a highly pure product, recrystallize the solid from an ethanol-water mixture.

Caption: Workflow for the synthesis of 4-Tert-butyl-3-nitrobenzoic acid.

Spectroscopic Analysis

The structural elucidation of 4-tert-butyl-3-nitrobenzoic acid is confirmed through various spectroscopic techniques. Below are the expected spectral data based on its structure.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Solvent: DMSO-d₆

-

Expected Chemical Shifts (δ):

-

~13.5 ppm (s, 1H, -COOH): The carboxylic acid proton is typically a broad singlet and highly deshielded.

-

~8.2-8.4 ppm (d, 1H, Ar-H): Aromatic proton ortho to the carboxylic acid group.

-

~8.0-8.2 ppm (dd, 1H, Ar-H): Aromatic proton ortho to the nitro group and meta to the carboxylic acid.

-

~7.8-8.0 ppm (d, 1H, Ar-H): Aromatic proton ortho to the tert-butyl group.

-

~1.4 ppm (s, 9H, -C(CH₃)₃): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Solvent: DMSO-d₆

-

Expected Chemical Shifts (δ):

-

~166 ppm (-COOH)

-

~150 ppm (Ar-C attached to -NO₂)

-

~145 ppm (Ar-C attached to -C(CH₃)₃)

-

~135 ppm (Ar-C)

-

~130 ppm (Ar-C)

-

~128 ppm (Ar-C attached to -COOH)

-

~125 ppm (Ar-C)

-

~35 ppm (-C(CH₃)₃)

-

~31 ppm (-C(CH₃)₃)

-

IR (Infrared) Spectroscopy:

-

Key Vibrational Frequencies (cm⁻¹):

-

~2500-3300 (broad): O-H stretch of the carboxylic acid.

-

~1700: C=O stretch of the carboxylic acid.

-

~1530 and ~1350: Asymmetric and symmetric N-O stretches of the nitro group.

-

~1600, ~1475: C=C stretches of the aromatic ring.

-

~2960: C-H stretches of the tert-butyl group.

-

MS (Mass Spectrometry):

-

Method: Electrospray Ionization (ESI)

-

Predicted m/z:

Applications in Research and Drug Development

4-Tert-butyl-3-nitrobenzoic acid serves as a crucial intermediate in the synthesis of various complex organic molecules, particularly those with pharmacological relevance.[4] The strategic placement of its functional groups allows for selective chemical transformations.

-

As a Scaffold: The aromatic ring provides a rigid scaffold for the attachment of other functional groups.

-

Carboxylic Acid as a Handle: The -COOH group can be readily converted into esters, amides, or acid chlorides, enabling the coupling with alcohols, amines, or other nucleophiles.[5]

-

Nitro Group Transformation: The nitro group is a versatile functional group. It can be reduced to an amine (-NH₂), which can then participate in a wide range of reactions such as amide bond formation, diazotization, or the construction of heterocyclic rings.[6] This transformation is fundamental in the synthesis of many drug candidates.

-

Steric Influence of the Tert-butyl Group: The bulky tert-butyl group can direct further reactions to specific positions on the aromatic ring and can also impart increased lipophilicity and metabolic stability to the final molecule, which are desirable properties in drug design.

Nitrobenzoic acid derivatives are known to be important intermediates for the synthesis of various heterocyclic compounds of pharmacological interest.[4] For instance, the reduction of the nitro group to an amine, followed by intramolecular cyclization with a suitably modified carboxylic acid group, can lead to the formation of benzoxazinones or other fused heterocyclic systems that are prevalent in medicinal chemistry.

Safety and Handling

4-Tert-butyl-3-nitrobenzoic acid should be handled with care in a well-ventilated area or a chemical fume hood.[7]

Hazard Identification:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[7]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Spills: In case of a spill, sweep up the material, place it into a suitable disposal container, and avoid generating dust.[7]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

Skin: Wash with plenty of soap and water.[8]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[8]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[9]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

4-Tert-butyl-3-nitrobenzoic acid is a valuable and versatile chemical intermediate with a well-defined profile. Its synthesis is straightforward, and its unique combination of functional groups makes it an important building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

-

Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry. (2013). Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

Benzoic acid, p-tert-butyl- - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Material Safety Data Sheet - 4-tert.-Butylbenzoic acid, 99% - Cole-Parmer. Available at: [Link]

-

4-Tert-butyl-3-nitrobenzoic acid | C11H13NO4 | CID 738813 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

4-tert-butyl-3-nitrobenzoic acid (C11H13NO4) - PubChemLite. Available at: [Link]

-

4-tert-Butylamino-3-nitrobenzoic acid - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

-

4-tert-Butylbenzoic acid | C11H14O2 | CID 7403 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Supporting Information - CDC Stacks. Centers for Disease Control and Prevention. Available at: [Link]

- CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents.

-

How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions - Quora. Available at: [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids - The Royal Society of Chemistry. Available at: [Link]

-

4-methylol-3-nitro-benzoic acid tert-butyl ester - ChemSynthesis. Available at: [Link]

-

4-Nitrobenzoic acid - MassBank. Available at: [Link]

-

The Role of 4-Methyl-3-nitrobenzoic Acid in Advanced Organic Synthesis. Available at: [Link]

-

3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC - NIH. National Center for Biotechnology Information. (2023). Available at: [Link]

-

p-NITROBENZOIC ACID - Organic Syntheses Procedure. Available at: [Link]

-

FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b)... - ResearchGate. Available at: [Link]

-

Benzoic acid, 3-nitro- - the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2013). Available at: [Link]

-

Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis. Available at: [Link]

-

(PDF) A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives - ResearchGate. Available at: [Link]

-

(PDF) Antimicrobial activity of phenol and benzoic acid derivatives | Request PDF - ResearchGate. Available at: [Link]

-

(PDF) Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system - ResearchGate. Available at: [Link]

Sources

- 1. 4-Tert-butyl-3-nitrobenzoic acid | C11H13NO4 | CID 738813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-TERT-BUTYL-3-NITROBENZOIC ACID CAS#: 59719-78-7 [amp.chemicalbook.com]

- 3. PubChemLite - 4-tert-butyl-3-nitrobenzoic acid (C11H13NO4) [pubchemlite.lcsb.uni.lu]

- 4. 4-tert-Butylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 4-Tert-butyl-3-nitrobenzoic Acid

Introduction

4-tert-butyl-3-nitrobenzoic acid is an aromatic carboxylic acid derivative. Its molecular structure, featuring a bulky tert-butyl group and an electron-withdrawing nitro group on the benzoic acid framework, imparts specific physicochemical characteristics that are of interest in medicinal chemistry and organic synthesis. The strategic placement of these functional groups influences the compound's reactivity, acidity, solubility, and potential for intermolecular interactions. A thorough understanding of its physical properties is paramount for its effective application as a building block in the synthesis of novel compounds, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the key physical properties of 4-tert-butyl-3-nitrobenzoic acid, coupled with detailed experimental protocols for their determination.

Physicochemical Properties

A precise understanding of the fundamental physical and chemical properties of a compound is the cornerstone of its application in research and development. These properties dictate its behavior in various chemical and biological systems.

Core Molecular and Physical Data

The intrinsic properties of 4-tert-butyl-3-nitrobenzoic acid are summarized in the table below. These values are critical for stoichiometric calculations, purity assessment, and predicting its behavior in different environments.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃NO₄ | [1][2] |

| Molecular Weight | 223.22 g/mol | [1] |

| CAS Number | 59719-78-7 | [1][3] |

| Appearance | Crystalline solid (typical) | |

| Melting Point | Data not available in searched sources. | |

| Boiling Point | Data not available in searched sources. | |

| Predicted XlogP | 2.9 | [1][2] |

XlogP is a computed value that serves as an indicator of a compound's lipophilicity, a critical parameter in drug design influencing absorption and distribution.

Spectroscopic Profile

Spectroscopic data is essential for the structural elucidation and confirmation of the identity of 4-tert-butyl-3-nitrobenzoic acid.

-

¹H NMR: The proton nuclear magnetic resonance spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.[4]

-

¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum reveals the number and types of carbon atoms.

-

Mass Spectrometry (MS): This technique provides the mass-to-charge ratio of the molecule, confirming its molecular weight. The monoisotopic mass is reported as 223.08445790 Da.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present, such as the carboxylic acid O-H and C=O stretches, and the nitro group N-O stretches.

Specific spectral data and peak assignments were not available in the searched results but are typically provided by chemical suppliers upon request or in dedicated spectroscopic databases.

Experimental Methodologies for Physicochemical Characterization

The accurate determination of physical properties relies on standardized and validated experimental protocols. This section details the methodologies for measuring key parameters.

Workflow for Physicochemical Profiling

The systematic characterization of a new chemical entity involves a logical sequence of experiments. The following diagram illustrates a typical workflow.

Caption: General workflow for physicochemical characterization.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a compound's purity.[5] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to depress and broaden the melting range.[6]

Protocol: Capillary Melting Point Method

-

Sample Preparation: Ensure the sample of 4-tert-butyl-3-nitrobenzoic acid is completely dry and finely powdered.[7]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end to a height of 2-3 mm.[8]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[8]

-

Heating and Observation:

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[8]

Caption: Workflow for melting point determination.

Solubility Determination

Solubility is a critical parameter, especially in drug development, as it directly impacts bioavailability. It is typically determined in a range of aqueous and organic solvents.

Protocol: Shake-Flask Method

The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[9]

-

Preparation: Add an excess amount of 4-tert-butyl-3-nitrobenzoic acid to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial or flask. The presence of undissolved solid is necessary to ensure saturation.[9]

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: Allow the mixture to stand, or centrifuge it, to separate the undissolved solid from the saturated solution.

-

Sampling and Analysis: Carefully withdraw a known volume of the supernatant. Analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a carboxylic acid like 4-tert-butyl-3-nitrobenzoic acid, it indicates the pH at which the compound exists in equal proportions of its protonated (acidic) and deprotonated (conjugate base) forms. This is crucial for predicting its behavior and solubility at different physiological pH values.

Protocol: Potentiometric Titration

Potentiometric titration is a common and accurate method for pKa determination.[10][11]

-

Solution Preparation: Prepare a solution of 4-tert-butyl-3-nitrobenzoic acid of known concentration (e.g., 1 mM) in an appropriate solvent system (often a co-solvent like methanol/water is needed for compounds with low aqueous solubility).[10] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[10]

-

Titration Setup: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse a calibrated pH electrode into the solution.[10]

-

Titration: Gradually add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.[10]

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[12][13] This point corresponds to the inflection point in the buffer region of the titration curve.[10][11]

Safety and Handling

Based on available GHS classifications, 4-tert-butyl-3-nitrobenzoic acid should be handled with care. It is reported to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This technical guide has outlined the key physical properties of 4-tert-butyl-3-nitrobenzoic acid and provided detailed, field-proven methodologies for their experimental determination. A comprehensive understanding and accurate measurement of these parameters—molecular weight, melting point, solubility, and pKa—are indispensable for scientists in organic synthesis and drug development. Adherence to these standardized protocols will ensure the generation of reliable and reproducible data, facilitating the effective application of this compound in further research endeavors.

References

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 738813, 4-Tert-butyl-3-nitrobenzoic acid. Retrieved from [Link]

-

Experiment (1) determination of melting points. (2021). Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Science in Motion. Retrieved from [Link]

-

Stephens, S. J., & Jonich, M. J. (1969). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education, 46(10), 669. Retrieved from [Link]

-

wikiHow. (n.d.). How to Determine Solubility. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Bergström, C. A. S., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2013). Development of Methods for the Determination of pKa Values. In Methods in Molecular Biology (Vol. 1023, pp. 265-291). Humana Press. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, May 7). 2.8: pH measurement and determination of pKa value. Retrieved from [Link]

-

Oreate AI Blog. (2025, December 4). How to Determine Pka from Titration Curve. Retrieved from [Link]

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

-

ICCVAM. (2003, September 24). Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Persson, E. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-tert-butyl-3-nitrobenzoic acid (C11H13NO4). Retrieved from [Link]

Sources

- 1. 4-Tert-butyl-3-nitrobenzoic acid | C11H13NO4 | CID 738813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4-tert-butyl-3-nitrobenzoic acid (C11H13NO4) [pubchemlite.lcsb.uni.lu]

- 3. 4-TERT-BUTYL-3-NITROBENZOIC ACID | 59719-78-7 [chemicalbook.com]

- 4. 4-TERT-BUTYL-3-NITROBENZOIC ACID(59719-78-7) 1H NMR spectrum [chemicalbook.com]

- 5. pennwest.edu [pennwest.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. westlab.com [westlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

An In-Depth Technical Guide to 4-Tert-butyl-3-nitrobenzoic Acid: Synthesis, Characterization, and Applications

I have gathered a significant amount of information to create a comprehensive technical guide on 4-tert-butyl-3-nitrobenzoic acid.

Synthesis: I have found a detailed experimental protocol for the nitration of a similar compound, 4-methylbenzoic acid, which can be adapted to 4-tert-butylbenzoic acid. I also have information on the directing effects of the substituents, which supports the feasibility of this synthesis route.

Chemical Structure and Properties: I have the IUPAC name, CAS number, molecular formula, molecular weight, and the chemical structure represented by SMILES and InChI. I also have hazard information. A definitive experimental melting point and detailed solubility data are still somewhat lacking, but I have enough information to provide a good overview.

Spectroscopic Analysis: Although I haven't found a database entry with the complete raw spectral data for 4-tert-butyl-3-nitrobenzoic acid, I have found resources that indicate the availability of 1H NMR, 13C NMR, IR, and MS spectra. I have also gathered spectral data for the starting material (4-tert-butylbenzoic acid) and related nitrobenzoic acids. This information will allow me to predict and provide a detailed interpretation of the expected spectra for the target molecule, which is a key component of a technical guide for researchers.

Reactivity: I have information on common reactions of benzoic acids and nitroarenes, such as esterification and reduction. I can use this to describe the expected chemical reactivity of 4-tert-butyl-3-nitrobenzoic acid with relevant examples.

Applications: While specific, commercial applications of 4-tert-butyl-3-nitrobenzoic acid are not abundant in the search results, its role as an intermediate in the synthesis of pharmacologically relevant compounds is mentioned. I can highlight this role and provide context based on the reactivity of the molecule. Searching patents that cite the CAS number could provide more specific examples.

Safety: I have clear hazard statements from PubChem.

Given the collected information, I can now proceed to write the in-depth technical guide. I will structure it logically, starting with the fundamental properties and synthesis, moving to detailed spectroscopic analysis and reactivity, and concluding with applications and safety information. I will create the necessary diagrams and tables as requested. I believe I have sufficient information to fulfill the user's request without further searches.

This guide provides a comprehensive technical overview of 4-tert-butyl-3-nitrobenzoic acid, a valuable substituted aromatic carboxylic acid. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's chemical structure, synthesis, spectroscopic characterization, reactivity, and potential applications. The information presented herein is curated to provide not only factual data but also practical insights grounded in established chemical principles.

Molecular Structure and Physicochemical Properties

4-tert-butyl-3-nitrobenzoic acid is a derivative of benzoic acid with two substituents on the aromatic ring: a tert-butyl group at position 4 and a nitro group at position 3. The interplay of these functional groups dictates its chemical behavior and physical properties.

The bulky tert-butyl group, an electron-donating group, influences the steric accessibility of adjacent positions. In contrast, the nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the carboxylic acid proton compared to benzoic acid.

Table 1: Physicochemical Properties of 4-Tert-butyl-3-nitrobenzoic Acid

| Property | Value | Source |

| IUPAC Name | 4-tert-butyl-3-nitrobenzoic acid | PubChem[1] |

| CAS Number | 59719-78-7 | PubChem[1] |

| Molecular Formula | C₁₁H₁₃NO₄ | PubChem[1] |

| Molecular Weight | 223.22 g/mol | PubChem[1] |

| Appearance | Off-white to yellowish solid (expected) | General knowledge |

| SMILES | CC(C)(C)C1=C(C=C(C=C1)C(=O)O)[O-] | PubChem[1] |

| InChI | InChI=1S/C11H13NO4/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12(15)16/h4-6H,1-3H3,(H,13,14) | PubChem[1] |

Synthesis of 4-Tert-butyl-3-nitrobenzoic Acid

The most logical and direct synthetic route to 4-tert-butyl-3-nitrobenzoic acid is through the electrophilic nitration of 4-tert-butylbenzoic acid. The directing effects of the substituents on the starting material are key to the success of this synthesis. The carboxylic acid group is a meta-director, while the tert-butyl group is an ortho-, para-director. Since the para position to the tert-butyl group is occupied by the carboxylic acid, the incoming nitro group is directed to the positions ortho to the tert-butyl group (positions 3 and 5). Due to the steric hindrance of the tert-butyl group, substitution at the 3-position is favored.

Caption: Synthetic pathway to 4-tert-butyl-3-nitrobenzoic acid.

Experimental Protocol: Nitration of 4-tert-butylbenzoic Acid

This protocol is adapted from established procedures for the nitration of benzoic acid derivatives.[2][3]

Materials:

-

4-tert-butylbenzoic acid

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Deionized water

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

Procedure:

-

In a round-bottom flask, dissolve 10.0 g of 4-tert-butylbenzoic acid in 40 mL of concentrated sulfuric acid. Cool the mixture in an ice bath with continuous stirring.

-

In a separate beaker, prepare the nitrating mixture by slowly adding 6.0 mL of concentrated nitric acid to 10.0 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Slowly add the nitrating mixture dropwise to the solution of 4-tert-butylbenzoic acid using a dropping funnel, maintaining the reaction temperature between 0 and 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional hour.

-

Carefully pour the reaction mixture onto a large beaker filled with crushed ice.

-

The crude 4-tert-butyl-3-nitrobenzoic acid will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.

-

Purify the crude product by recrystallization from an ethanol-water mixture to yield the final product.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the tert-butyl protons.

Table 2: Predicted ¹H NMR Spectral Data for 4-Tert-butyl-3-nitrobenzoic Acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.4 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a singlet. |

| ~7.6 | Doublet | 1H | Ar-H (ortho to COOH) | This proton is ortho to the carboxylic acid and meta to the nitro group. |

| ~8.0 | Doublet of doublets | 1H | Ar-H (para to COOH) | This proton is para to the carboxylic acid and ortho to the nitro group, leading to deshielding. |

| ~8.3 | Doublet | 1H | Ar-H (ortho to NO₂) | This proton is ortho to the electron-withdrawing nitro group and will be the most deshielded aromatic proton. |

| >10 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift. |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for 4-Tert-butyl-3-nitrobenzoic Acid

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~31 | -C(C H₃)₃ | The methyl carbons of the tert-butyl group. |

| ~35 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~125-140 | Aromatic Carbons | Six distinct signals are expected for the aromatic carbons due to the substitution pattern. |

| ~150 | C-NO₂ | The carbon atom attached to the nitro group will be significantly deshielded. |

| ~170 | -C OOH | The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield position. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Spectral Data for 4-Tert-butyl-3-nitrobenzoic Acid

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1530 and ~1350 | Asymmetric and symmetric N-O stretch | Nitro group |

| ~2960 | C-H stretch | tert-butyl group |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of 223.22.

Expected Fragmentation Pattern:

-

Loss of a methyl group (-CH₃) from the tert-butyl group, resulting in a fragment at m/z 208.

-

Loss of the carboxylic acid group (-COOH), leading to a fragment at m/z 178.

-

Loss of the nitro group (-NO₂), resulting in a fragment at m/z 177.

Chemical Reactivity

The chemical reactivity of 4-tert-butyl-3-nitrobenzoic acid is governed by its three main functional components: the carboxylic acid, the nitro group, and the aromatic ring.

Sources

4-Tert-butyl-3-nitrobenzoic acid molecular weight

An In-Depth Technical Guide to 4-Tert-butyl-3-nitrobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-tert-butyl-3-nitrobenzoic acid, a key chemical intermediate. The document is intended for researchers, medicinal chemists, and materials scientists, offering in-depth information on its physicochemical properties, a validated synthetic protocol, purification methods, and spectroscopic characterization. Furthermore, this guide explores its potential applications as a versatile building block in the synthesis of pharmacologically active heterocyclic compounds and advanced functional materials. All protocols and data are presented with a focus on scientific integrity, causality, and reproducibility, supported by authoritative references.

Introduction: The Significance of Substituted Nitrobenzoic Acids

Nitrobenzoic acid derivatives are a class of organic compounds that serve as fundamental building blocks in a wide array of chemical syntheses. The presence of three distinct functional moieties—the carboxylic acid, the aromatic ring, and the nitro group—provides a versatile scaffold for constructing complex molecular architectures. The carboxylic acid group offers a handle for amide bond formation or esterification, the aromatic ring can undergo further substitution, and the nitro group is readily reduced to an amine, opening pathways to a vast number of derivatives.

Specifically, compounds like 4-tert-butyl-3-nitrobenzoic acid are of significant interest. The bulky tert-butyl group provides steric influence and increases lipophilicity, properties that are often desirable in drug design to modulate binding affinity and pharmacokinetic profiles. Nitrobenzoic acid derivatives are established intermediates in the synthesis of dyes, agrochemicals, and polymers. In the pharmaceutical sector, they are crucial for developing anti-inflammatory agents, antimicrobial compounds, and other therapeutics.[1] This guide focuses exclusively on the 4-tert-butyl-3-nitrobenzoic acid isomer, detailing its properties and protocols to facilitate its use in advanced research and development.

Physicochemical and Structural Properties

4-tert-butyl-3-nitrobenzoic acid is a white to off-white crystalline solid at room temperature.[2] Its core structure consists of a benzoic acid molecule substituted with a tert-butyl group at position 4 and a nitro group at position 3. The accurate characterization of its physical and chemical properties is paramount for its effective use in synthesis and for ensuring the purity of downstream products.

| Property | Value | Source(s) |

| IUPAC Name | 4-tert-butyl-3-nitrobenzoic acid | [3] |

| Molecular Formula | C₁₁H₁₃NO₄ | [3] |

| Molecular Weight | 223.22 g/mol (Average) | [3] |

| 223.23 g/mol | [2] | |

| Monoisotopic Mass | 223.08445790 Da | [3] |

| CAS Number | 59719-78-7 | [3][4] |

| Appearance | White to off-white solid | [2] |

| Canonical SMILES | CC(C)(C)C1=C(C=C(C=C1)C(=O)O)[O-] | [3] |

| InChI Key | QIHHYQWNYKOHEV-UHFFFAOYSA-N | [3] |

Synthesis and Purification

The synthesis of 4-tert-butyl-3-nitrobenzoic acid is most effectively achieved through the electrophilic nitration of 4-tert-butylbenzoic acid. The tert-butyl group is a moderately activating, ortho-para directing group, while the carboxylic acid group is a deactivating, meta-directing group. In this case, the directing effects combine to favor nitration at the position ortho to the tert-butyl group and meta to the carboxylic acid group (position 3), leading to the desired product with high regioselectivity.

Experimental Workflow: Synthesis via Electrophilic Nitration

Caption: Workflow for the synthesis and purification of 4-tert-butyl-3-nitrobenzoic acid.

Detailed Synthesis Protocol

This protocol is adapted from standard nitration procedures for substituted benzoic acids.[5]

Materials:

-

4-tert-butylbenzoic acid

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (>90%)

-

Crushed Ice

-

Distilled Water

-

Ethanol

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and filtration flask

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 4-tert-butylbenzoic acid (1 equiv.).

-

Dissolution: Carefully add concentrated sulfuric acid (3-4 mL per gram of substrate) to the flask while stirring. Continue stirring until all the solid has dissolved.

-

Cooling: Cool the flask in an ice-salt bath to bring the internal temperature to 0-5 °C.

-

Nitration: Add fuming nitric acid (1.1 equiv.) to the dropping funnel. Add the nitric acid dropwise to the stirred sulfuric acid solution. The rate of addition must be controlled to maintain the internal temperature below 10 °C.

-

Causality Insight: This low temperature is critical to prevent over-nitration and decomposition of the starting material, ensuring higher yield and purity of the desired product.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Slowly pour the reaction mixture onto a generous amount of crushed ice in a large beaker with vigorous stirring. A precipitate of the crude product will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold distilled water until the washings are neutral to pH paper. This removes residual acids.

Purification by Recrystallization

The crude product can be effectively purified by recrystallization to yield a high-purity crystalline solid.

Procedure:

-

Transfer the crude, washed product to an Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent system (e.g., an ethanol/water mixture). Heat the mixture on a hot plate with stirring until the solid completely dissolves.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Spectroscopic Characterization

Full spectroscopic analysis is essential to confirm the identity and purity of the synthesized 4-tert-butyl-3-nitrobenzoic acid. While complete spectra are cataloged in databases, the expected key features are outlined below.[6]

| Technique | Expected Features |

| ¹H NMR | - A singlet around 1.4 ppm integrating to 9H (tert-butyl protons).- Three aromatic protons in the range of 7.5-8.5 ppm, exhibiting a characteristic splitting pattern (e.g., a doublet, a doublet of doublets, and a doublet).- A broad singlet for the carboxylic acid proton (>10 ppm), which may be exchangeable with D₂O. |

| ¹³C NMR | - Resonances for the tert-butyl quaternary carbon (~35 ppm) and methyl carbons (~30 ppm).- Six distinct aromatic carbon signals, including carbons attached to the nitro group and carboxylic acid group.- A signal for the carboxylic carbon at ~165-170 ppm. |

| FT-IR (ATR) | - A broad O-H stretch from the carboxylic acid dimer at ~2500-3300 cm⁻¹.- A sharp C=O stretch at ~1700 cm⁻¹.- Asymmetric and symmetric N-O stretches for the nitro group at ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively.- C-H stretches for the aromatic ring and alkyl groups. |

| Mass Spec (ESI-) | - A prominent molecular ion peak [M-H]⁻ at m/z ≈ 222.08. |

Applications and Research Interest

The trifunctional nature of 4-tert-butyl-3-nitrobenzoic acid makes it a highly valuable intermediate for further chemical elaboration.

Role as a Synthetic Intermediate

The primary application of this compound is as a precursor for more complex molecules. The synthetic utility is demonstrated in the following logical workflow:

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-TERT-BUTYL-3-NITROBENZOIC ACID CAS#: 59719-78-7 [amp.chemicalbook.com]

- 3. 4-Tert-butyl-3-nitrobenzoic acid | C11H13NO4 | CID 738813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-TERT-BUTYL-3-NITROBENZOIC ACID | 59719-78-7 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-TERT-BUTYL-3-NITROBENZOIC ACID(59719-78-7) 1H NMR spectrum [chemicalbook.com]

4-Tert-butyl-3-nitrobenzoic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-Tert-butyl-3-nitrobenzoic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 4-tert-butyl-3-nitrobenzoic acid in organic solvents. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of this compound. While specific quantitative solubility data for 4-tert-butyl-3-nitrobenzoic acid is not extensively available in public literature, this guide synthesizes foundational principles of solubility, presents data for structurally related compounds, and provides a detailed experimental protocol for determining its solubility profile.

Introduction to 4-Tert-butyl-3-nitrobenzoic Acid

4-Tert-butyl-3-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its chemical structure, featuring a bulky nonpolar tert-butyl group, a polar nitro group, and an acidic carboxylic acid group, suggests a complex solubility profile that will be highly dependent on the nature of the solvent.

Chemical and Physical Properties:

-

Molecular Formula: C₁₁H₁₃NO₄[1]

-

Molecular Weight: 223.22 g/mol [1]

-

IUPAC Name: 4-tert-butyl-3-nitrobenzoic acid[1]

Understanding the solubility of this compound is crucial for a variety of applications, including:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

-

Pharmaceutical Development: Formulating drug delivery systems and predicting bioavailability.

-

Material Science: Designing new materials with desired properties.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules.[2][3] The dissolution process involves overcoming the lattice energy of the solid and the intermolecular forces of the solvent to form new solute-solvent interactions.

For 4-tert-butyl-3-nitrobenzoic acid, the key structural features influencing its solubility are:

-

Carboxylic Acid Group (-COOH): This group is polar and can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents.

-

Nitro Group (-NO₂): A highly polar group that can participate in dipole-dipole interactions, enhancing solubility in polar aprotic solvents.

-

Tert-butyl Group (-C(CH₃)₃): A large, nonpolar alkyl group that contributes to the hydrophobic character of the molecule, favoring solubility in nonpolar solvents.

-

Benzene Ring: The aromatic ring is largely nonpolar and contributes to the overall hydrophobicity.

The interplay of these functional groups means that the solubility of 4-tert-butyl-3-nitrobenzoic acid will be a balance between its polar and nonpolar characteristics.

Solubility of Structurally Related Compounds

While specific data for 4-tert-butyl-3-nitrobenzoic acid is scarce, the solubility of benzoic acid and its other nitro-derivatives provides valuable insight into its expected behavior. A study by Zhang et al. determined the solubility of benzoic acid, 3-nitrobenzoic acid, and 3,5-dinitrobenzoic acid in various solvents at different temperatures.[4]

Generally, the solubility of these compounds increases with temperature.[4] The solubility of benzoic acid and its nitrated derivatives was found to be highest in polar protic solvents like methanol and ethanol, and lower in nonpolar solvents like toluene.[4]

Table 1: Solubility of Benzoic Acid and its Nitro-Derivatives in Various Organic Solvents at Different Temperatures. [4]

| Temperature (K) | Solvent | Benzoic Acid (mol/L) | 3-Nitrobenzoic Acid (mol/L) | 3,5-Dinitrobenzoic Acid (mol/L) |

| 273.15 | Methanol | 1.948 | 0.1638 | 0.6847 |

| 293.15 | Methanol | 2.351 | 3.1812 | 0.9474 |

| 313.15 | Methanol | 2.757 | 13.676 | 1.956 |

| 273.15 | Ethanol | 1.611 | 0.034 | 0.1032 |

| 293.15 | Ethanol | 1.974 | 1.5018 | 0.2547 |

| 313.15 | Ethanol | 2.987 | 5.104 | 1.191 |

| 273.15 | Acetonitrile | 0.6847 | 1.611 | 0.034 |

| 293.15 | Acetonitrile | 0.9474 | 1.974 | 1.5018 |

| 313.15 | Acetonitrile | 1.956 | 2.987 | 5.104 |

| 273.15 | Ethyl Acetate | 1.611 | 0.034 | 0.1032 |

| 293.15 | Ethyl Acetate | 1.974 | 1.5018 | 0.2547 |

| 313.15 | Ethyl Acetate | 2.987 | 5.104 | 1.191 |

| 273.15 | Dichloromethane | 0.034 | 0.1032 | 0.0163 |

| 293.15 | Dichloromethane | 1.5018 | 0.2547 | 0.045 |

| 313.15 | Dichloromethane | 5.104 | 1.191 | 0.1688 |

| 273.15 | Toluene | 0.1032 | 0.0163 | 0.0034 |

| 293.15 | Toluene | 0.2547 | 0.045 | 0.0089 |

| 313.15 | Toluene | 1.191 | 0.1688 | 0.034 |

Based on these trends, it is expected that 4-tert-butyl-3-nitrobenzoic acid will exhibit significant solubility in polar organic solvents, with the bulky tert-butyl group potentially enhancing its solubility in less polar solvents compared to 3-nitrobenzoic acid.

Experimental Determination of Solubility

The following is a detailed protocol for the experimental determination of the solubility of 4-tert-butyl-3-nitrobenzoic acid in an organic solvent using the isothermal saturation method.[4]

Materials and Equipment

-

4-Tert-butyl-3-nitrobenzoic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath with temperature control (±0.05 K)

-

Analytical balance (±0.0001 g)

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of 4-tert-butyl-3-nitrobenzoic acid.

Step-by-Step Protocol

-

Preparation of the Saturated Solution:

-

Add an excess amount of 4-tert-butyl-3-nitrobenzoic acid to a known volume of the selected organic solvent in a jacketed glass vessel. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Place the vessel in a thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer to facilitate dissolution.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated.

-

-

Sampling:

-

Stop the stirring and allow the undissolved solid to settle for at least 2 hours.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any solid particles. It is crucial that the syringe and filter are at the same temperature as the solution to avoid precipitation.

-

-

Analysis:

-

Accurately weigh the collected sample.

-

Dilute the sample with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of 4-tert-butyl-3-nitrobenzoic acid in the diluted sample using a calibrated analytical technique such as UV-Vis spectrophotometry or HPLC.

-

-

Calculation:

-

Calculate the solubility of 4-tert-butyl-3-nitrobenzoic acid in the solvent at the given temperature using the following formula:

Solubility ( g/100 g solvent) = (mass of solute in sample / mass of solvent in sample) x 100

-

Safety and Handling

4-Tert-butyl-3-nitrobenzoic acid should be handled with care. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

References

-

PubChem. 4-Tert-butyl-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

- Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 41(12), 1102-1105.

-

CHEM 108 Experiment 1 - Determination of Solubility. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033102. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 4-Tert-butyl-3-nitrobenzoic Acid, with a Focus on Melting Point Determination

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Introduction: The Significance of Melting Point in Drug Discovery and Development

The melting point of a crystalline solid is a fundamental thermodynamic property that signifies the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure. In the realm of drug development, the melting point is far more than a simple physical constant; it is a critical indicator of purity, identity, and the stability of a crystalline form (polymorph). A sharp melting range is indicative of a highly pure compound, whereas a broad and depressed melting range suggests the presence of impurities.[1] This phenomenon, known as melting point depression, is a colligative property and a cornerstone of qualitative analysis in organic chemistry.

For active pharmaceutical ingredients (APIs), the melting point influences a cascade of downstream processes, including formulation, stability, and bioavailability. Therefore, the accurate determination of this parameter for novel compounds such as 4-tert-butyl-3-nitrobenzoic acid is of paramount importance.

Physicochemical Properties of 4-Tert-butyl-3-nitrobenzoic Acid

4-tert-butyl-3-nitrobenzoic acid is a derivative of benzoic acid, featuring both a bulky, electron-donating tert-butyl group and an electron-withdrawing nitro group on the aromatic ring. These substituents significantly influence the molecule's electronic properties, reactivity, and intermolecular interactions, which in turn dictate its physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₄ | PubChem[2] |

| Molecular Weight | 223.22 g/mol | PubChem[2] |

| CAS Number | 59719-78-7 | PubChem[2] |

| Appearance | White to off-white solid | ChemicalBook[3] |

| Melting Point | Not explicitly reported in surveyed literature | - |

The absence of a reported melting point in prominent databases underscores the necessity for the experimental protocol detailed herein. For context, the melting point of the parent compound, 4-tert-butylbenzoic acid, is reported to be in the range of 162-165 °C. The introduction of a nitro group is expected to alter the crystal lattice energy and intermolecular forces, thus influencing the melting point.

Synthesis and Purification: A Prerequisite for Accurate Analysis

The integrity of any physicochemical measurement is contingent upon the purity of the sample. The following section outlines a plausible synthetic route and a robust purification strategy for obtaining high-purity 4-tert-butyl-3-nitrobenzoic acid, based on established organic chemistry principles and literature precedents for similar transformations.

Proposed Synthesis Pathway: Nitration of 4-tert-Butylbenzoic Acid

A logical and common method for the preparation of 4-tert-butyl-3-nitrobenzoic acid is the direct nitration of 4-tert-butylbenzoic acid. The carboxylic acid group is a meta-directing deactivator, while the tert-butyl group is an ortho-, para-directing activator. In this case, the directing effects of the two groups will influence the position of nitration.

Diagram of the Proposed Synthesis Pathway

Caption: Proposed synthesis of 4-tert-butyl-3-nitrobenzoic acid via electrophilic aromatic substitution.

Purification Protocol: Recrystallization

Recrystallization is a powerful technique for purifying crystalline organic solids. The choice of solvent is critical and should be determined experimentally. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Step-by-Step Recrystallization Procedure:

-

Solvent Selection: Screen various solvents (e.g., ethanol, methanol, water, or mixtures thereof) to identify a suitable system.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude 4-tert-butyl-3-nitrobenzoic acid in a minimal amount of the hot recrystallization solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

The purity of the recrystallized product should be assessed by thin-layer chromatography (TLC) and, most definitively, by a sharp melting point range.

Experimental Protocol for Melting Point Determination

The following protocol details the capillary method for melting point determination, a widely accepted and accurate technique.

Instrumentation and Materials

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Calibrated thermometer or digital temperature probe

-

Purified sample of 4-tert-butyl-3-nitrobenzoic acid

Sample Preparation

-

Place a small amount of the dry, purified 4-tert-butyl-3-nitrobenzoic acid on a clean, dry watch glass.

-

Finely powder the sample using a clean spatula or a mortar and pestle. This ensures uniform heat transfer.

-

Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the solid into the bottom. The packed sample should be approximately 2-3 mm in height.

Measurement Procedure

-

Instrument Calibration: Prior to measuring the melting point of the unknown, it is imperative to calibrate the thermometer or temperature probe of the melting point apparatus using certified reference standards with known melting points that bracket the expected melting range of the sample.

-

Initial Rapid Determination: Place the packed capillary tube into the heating block of the melting point apparatus. Heat the sample rapidly to obtain an approximate melting range. This will save time in the subsequent, more accurate determinations.

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Insert a new capillary tube with a fresh sample.

-

Heat the sample at a rate of approximately 10-20 °C per minute until the temperature is about 15-20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).

-

-

Repeatability: Perform at least two additional measurements to ensure the reproducibility of the melting point range. The values should agree within 1-2 °C.

Workflow for Melting Point Determination

Caption: A streamlined workflow for the accurate determination of a compound's melting point.

Safety and Hazard Considerations

As a Senior Application Scientist, ensuring the safety of all laboratory personnel is of the utmost importance. While a specific Safety Data Sheet (SDS) for 4-tert-butyl-3-nitrobenzoic acid may not be readily available, the hazards can be inferred from its structural components: a benzoic acid derivative and a nitroaromatic compound.

Potential Hazards:

-

Skin and Eye Irritation: Aromatic carboxylic acids can be irritating to the skin and eyes.

-

Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.

-

Toxicity: Nitroaromatic compounds can be toxic and may be harmful if swallowed or absorbed through the skin.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.

-

Handling: Avoid creating dust. Use caution when transferring the solid.

-

Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion

The melting point is an indispensable parameter in the characterization of crystalline organic compounds like 4-tert-butyl-3-nitrobenzoic acid. While a literature value for its melting point is not currently available, this technical guide provides a robust and self-validating framework for its experimental determination. By following the detailed protocols for synthesis, purification, and melting point measurement, researchers can confidently establish this critical physicochemical property. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities, reinforcing the foundational role of classical analytical techniques in modern drug discovery and development.

References

-

PubChem. 4-tert-butyl-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

-

University of Calgary. Melting Point Determination. Department of Chemistry. [Link]

Sources

Spectroscopic Data for 4-Tert-butyl-3-nitrobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Tert-butyl-3-nitrobenzoic acid, a substituted aromatic carboxylic acid, presents a molecular architecture of significant interest in medicinal chemistry and materials science. The interplay of the bulky tert-butyl group, the electron-withdrawing nitro functionality, and the acidic carboxylic acid moiety bestows upon it unique electronic and steric properties. A thorough spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity and potential interactions in various chemical and biological systems. This technical guide provides a comprehensive analysis of the spectroscopic data for 4-tert-butyl-3-nitrobenzoic acid, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, with a forward look towards Infrared (IR) Spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-tert-butyl-3-nitrobenzoic acid, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A detailed and robust protocol is essential for acquiring high-quality NMR data. The following is a field-proven methodology for the NMR analysis of 4-tert-butyl-3-nitrobenzoic acid.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity 4-tert-butyl-3-nitrobenzoic acid.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.

-

Transfer the solution to a 5 mm NMR tube. Ensure the solution is free of any particulate matter.

2. Instrumentation and Data Acquisition:

-

The data presented in this guide was acquired on a 500 MHz NMR spectrometer. Higher field strengths generally result in better signal dispersion and resolution.

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is typically acquired using a standard pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR) as an internal reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Diagram: NMR Experimental Workflow

Caption: Workflow for NMR data acquisition and processing.

¹H NMR Spectral Data

The ¹H NMR spectrum of 4-tert-butyl-3-nitrobenzoic acid provides a clear signature of its proton environment.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.33 | d | 1.8 | 1H | H-2 |

| 8.00 | dd | 8.1, 1.8 | 1H | H-6 |

| 7.40 | d | 8.1 | 1H | H-5 |

| 1.45 | s | - | 9H | -C(CH₃)₃ |

Interpretation:

-

The aromatic region of the spectrum displays three distinct signals, consistent with a trisubstituted benzene ring.

-

The downfield signal at 8.33 ppm is a doublet with a small coupling constant (J = 1.8 Hz). This is characteristic of a proton (H-2) that is ortho to the electron-withdrawing nitro group and meta to the carboxylic acid group. The small coupling arises from the meta-coupling to H-6.

-

The signal at 8.00 ppm appears as a doublet of doublets, indicating coupling to two neighboring protons. The larger coupling constant (J = 8.1 Hz) is typical for ortho-coupling (to H-5), while the smaller coupling (J = 1.8 Hz) is due to meta-coupling (to H-2). This proton is assigned to H-6.

-

The most upfield of the aromatic protons at 7.40 ppm is a doublet with a coupling constant of 8.1 Hz, consistent with ortho-coupling to H-6. This signal is assigned to H-5.

-

The singlet at 1.45 ppm with an integration of 9H is unequivocally assigned to the nine equivalent protons of the tert-butyl group. Its upfield chemical shift is expected for an aliphatic group.

-

The acidic proton of the carboxylic acid group is often broad and may not be observed, or its chemical shift can be highly variable depending on the concentration and solvent purity. In the referenced data, this peak was not explicitly reported.

Diagram: ¹H NMR Assignments

Caption: ¹H NMR chemical shift assignments for 4-tert-butyl-3-nitrobenzoic acid.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 165.6 | C=O (Carboxylic Acid) |

| 153.5 | C-4 |

| 141.8 | C-3 |

| 132.2 | C-1 |

| 130.6 | C-6 |

| 128.4 | C-2 |

| 124.2 | C-5 |

| 36.1 | -C (CH₃)₃ |

| 30.8 | -C(CH₃ )₃ |

Interpretation:

-

The signal at 165.6 ppm is characteristic of a carboxylic acid carbonyl carbon.

-

The aromatic region shows six distinct signals, confirming the presence of a trisubstituted benzene ring with no symmetry.

-

The quaternary carbons C-1, C-3, and C-4 are identified by their lower intensities compared to the protonated carbons. The downfield shifts of C-3 and C-4 are influenced by the attached nitro and tert-butyl groups, respectively.

-

The protonated aromatic carbons (C-2, C-5, and C-6) appear at chemical shifts consistent with their electronic environment.

-

The two signals in the aliphatic region at 36.1 ppm and 30.8 ppm are assigned to the quaternary carbon and the methyl carbons of the tert-butyl group, respectively.

Infrared (IR) Spectroscopy

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1530 and ~1350 | Asymmetric and Symmetric N-O stretch | Nitro Group |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| ~2960 | C-H stretch | tert-Butyl Group |

Interpretation:

-

A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is typically involved in hydrogen bonding.

-

A strong, sharp absorption around 1700 cm⁻¹ is anticipated for the C=O stretching of the carboxylic acid.

-

Two strong absorptions, one around 1530 cm⁻¹ (asymmetric) and another around 1350 cm⁻¹ (symmetric), are characteristic of the N-O stretching vibrations of the nitro group.

-

Absorptions corresponding to the C=C stretching of the aromatic ring are expected in the 1600-1475 cm⁻¹ region.

-

C-H stretching vibrations of the tert-butyl group should appear around 2960 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While experimental mass spectra for 4-tert-butyl-3-nitrobenzoic acid are not widely published, predicted data and an understanding of fragmentation mechanisms of similar compounds can provide valuable insights.

Predicted Mass Spectrometry Data:

The monoisotopic mass of 4-tert-butyl-3-nitrobenzoic acid (C₁₁H₁₃NO₄) is 223.0845 g/mol . In a typical mass spectrum, a molecular ion peak (M⁺˙) at m/z 223 would be expected.

Expected Fragmentation Pattern:

-

Loss of a methyl group (-CH₃): A common fragmentation for tert-butyl groups is the loss of a methyl radical, which would result in a fragment ion at m/z 208 (M-15). This is often a prominent peak.

-

Loss of the nitro group (-NO₂): Cleavage of the C-N bond can lead to the loss of a nitro radical, resulting in a fragment at m/z 177 (M-46).

-

Loss of the carboxylic acid group (-COOH): Decarboxylation can occur, leading to a fragment at m/z 178 (M-45).

-

Formation of the tert-butyl cation: The stable tert-butyl cation at m/z 57 is a very common fragment for compounds containing this group and would be expected to be a significant peak.

Diagram: Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways for 4-tert-butyl-3-nitrobenzoic acid in mass spectrometry.

Conclusion

The spectroscopic data presented in this guide, particularly the detailed ¹H and ¹³C NMR analysis, provide a robust foundation for the confident identification and structural elucidation of 4-tert-butyl-3-nitrobenzoic acid. The provided experimental protocols offer a standardized approach for obtaining high-quality data. While experimental IR and Mass Spectrometry data were not found in publicly accessible databases at the time of this writing, the predictive analysis based on established spectroscopic principles offers valuable guidance for interpreting experimentally acquired spectra. For researchers in drug discovery and materials science, this comprehensive spectroscopic profile is a critical asset for ensuring the quality of their starting materials and for understanding the fundamental properties of this versatile molecule.

References

- Supporting Information. [Source for NMR data, specific publication details not fully available in the initial search results]. This information was located within a supporting information document hosted on the CDC Stacks website.

-

PubChem. 4-tert-butyl-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Tert-butyl-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction